molecular formula C13H17NO B11995206 1-Phenyl-2-(1-piperidinyl)ethanone CAS No. 779-52-2

1-Phenyl-2-(1-piperidinyl)ethanone

Cat. No.: B11995206
CAS No.: 779-52-2
M. Wt: 203.28 g/mol
InChI Key: VOIKTEMGYNKRTL-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1-piperidinyl)ethanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
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InChI

InChI=1S/C13H17NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIKTEMGYNKRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275377
Record name 1-Phenyl-2-(piperidin-1-yl)ethan-1-one
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Molecular Weight

203.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

779-52-2
Record name 1-Phenyl-2-(1-piperidinyl)ethanone
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Record name NSC 26918
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Record name 1-Phenyl-2-(piperidin-1-yl)ethan-1-one
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Methodological & Application

Using 1-Phenyl-2-(1-piperidinyl)ethanone in the synthesis of MCR-1 inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: A Strategic Approach to Synthesizing Novel MCR-1 Inhibitors from a 1-Phenyl-2-(1-piperidinyl)ethanone Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The global dissemination of the mobilized colistin resistance (mcr-1) gene represents a critical threat to the efficacy of colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections.[1][2][3] The MCR-1 enzyme confers resistance by modifying the lipid A portion of the bacterial outer membrane, thereby reducing its affinity for colistin.[4][5] A promising countermeasure is the development of MCR-1 inhibitors that can restore colistin's activity. This guide details the rationale and protocols for utilizing this compound and its analogs as a core scaffold for the synthesis of potent MCR-1 inhibitors. We present detailed methodologies for chemical synthesis, purification, and subsequent biological evaluation, providing a comprehensive framework for researchers aiming to combat this urgent resistance mechanism.

The Challenge: MCR-1 Mediated Colistin Resistance

Colistin, a polycationic lipopeptide, exerts its bactericidal effect by electrostatically interacting with the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[6][7] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺), destabilizes the membrane, and leads to cell death.

The MCR-1 protein, a plasmid-encoded phosphoethanolamine (PEA) transferase, fundamentally undermines this mechanism.[8][9] It functions as a zinc-dependent metalloenzyme that catalyzes the transfer of a PEA group from a phosphatidylethanolamine donor to the 1' or 4' phosphate group of lipid A.[5][9][10][11] This addition neutralizes the negative charge of LPS, significantly reducing the binding affinity of colistin and rendering the antibiotic ineffective.[7][9] The development of small molecule inhibitors that block the active site of MCR-1 is therefore a critical strategy to preserve the utility of this last-line antibiotic.[1][4]

Mechanism of MCR-1 Action

The catalytic cycle of MCR-1 involves a two-step, ping-pong mechanism within its periplasmic catalytic domain.[6][10][12] Key residues in the active site, including Glu246, Thr285, and several histidine residues, coordinate with zinc ions to facilitate the enzymatic reaction.[2][6][13] Understanding this mechanism provides a clear rationale for structure-based drug design, targeting these critical residues to inhibit enzyme function.

MCR1_Mechanism cluster_0 Step 1: Phosphointermediate Formation cluster_1 Step 2: PEA Transfer to Lipid A PE Phosphatidylethanolamine (PEA Donor) MCR1_E MCR-1 Active Site (Thr285, Glu246, Zn²⁺) PE->MCR1_E Binds MCR1_PEA MCR-1-PEA Intermediate MCR1_E->MCR1_PEA PEA transferred to Thr285 DAG Diacylglycerol (Product 1) MCR1_E->DAG Releases LipidA Lipid A (Acceptor) Modified_LipidA PEA-Lipid A (Final Product) MCR1_PEA->Modified_LipidA PEA transferred to Lipid A MCR1_Regen Regenerated MCR-1 MCR1_PEA->MCR1_Regen Releases LipidA->MCR1_PEA Binds

Caption: Catalytic cycle of the MCR-1 enzyme.

Rationale for the 1-Phenyl-2-(phenylamino)ethanone Scaffold

Virtual screening and subsequent synthetic efforts have identified the 1-phenyl-2-(phenylamino)ethanone core as a promising scaffold for MCR-1 inhibition.[2][9] Derivatives of this structure have demonstrated the ability to restore colistin susceptibility in MCR-1-producing bacteria at low micromolar concentrations.[2][14]

Key Structural Features:

  • Phenyl-ethanone Moiety: Forms the foundational structure that positions other functional groups within the MCR-1 active site.

  • Amino Linker: Provides a critical point for chemical modification to explore the structure-activity relationship (SAR).

  • Substitutions on Phenyl Rings: Modifications on both the phenyl and phenylamino rings can significantly enhance binding affinity and potency by establishing key interactions with active site residues.

Molecular docking studies suggest that potent inhibitors from this class occupy the enzyme's active site cavity, forming hydrogen bonds with critical residues like Glu246 and the catalytic nucleophile Thr285 .[2] The use of this compound provides a related and synthetically accessible starting point to generate a library of diverse inhibitors based on this validated pharmacophore.[15][16]

Overall Synthesis & Evaluation Workflow

The development of novel MCR-1 inhibitors from the specified scaffold follows a logical, multi-stage process. The workflow is designed to be iterative, allowing for the refinement of chemical structures based on biological activity data.

workflow start Scaffold Selection (1-Phenyl-2-(amino)ethanone) synthesis Synthesis of Derivatives start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization bio_eval Biological Evaluation characterization->bio_eval enzymatic Enzymatic Assay (MCR-1 Inhibition) bio_eval->enzymatic Direct Inhibition cell_based Cell-Based Assay (Colistin Synergy) bio_eval->cell_based Functional Effect sar SAR Analysis & Optimization enzymatic->sar cell_based->sar sar->synthesis Iterative Design conclusion Lead Compound Identification sar->conclusion

Caption: General workflow for inhibitor synthesis and evaluation.

Detailed Experimental Protocols

Disclaimer: All laboratory work should be performed by trained personnel in a suitable chemical laboratory, adhering to all institutional safety protocols and using appropriate personal protective equipment (PPE).

Protocol 4.1: General Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives

This protocol is adapted from established literature methods for synthesizing derivatives of a similar scaffold and serves as a template for creating a diverse library of compounds.[2][14] The reaction involves the nucleophilic substitution of a halogenated acetophenone with a substituted aniline.

Materials:

  • 2-Bromo-1-phenylethanone (or substituted analog)

  • Substituted aniline (or other amine, e.g., piperidine for the title compound)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Stir plate with heating

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2-bromo-1-phenylethanone (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Add Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask. Add a sufficient volume of dry acetonitrile to fully dissolve the reactants.

    • Expertise Note: K₂CO₃ acts as a base to neutralize the HBr byproduct, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂). Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-bromo-1-phenylethanone) is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). c. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-phenyl-2-(substituted-amino)ethanone derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: Cell-Based Colistin Susceptibility Restoration Assay

This protocol determines the ability of a synthesized compound to restore colistin's activity against an MCR-1-producing bacterial strain. A checkerboard titration method is commonly used to assess synergy.

Materials:

  • MCR-1-expressing E. coli strain (e.g., BL21(DE3) transformed with a pET-28a(+)-mcr-1 plasmid)[2]

  • Control strain (e.g., E. coli BL21(DE3) with an empty vector)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Colistin sulfate solution (stock)

  • Synthesized inhibitor compound solution (stock in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Bacterial Culture Preparation: Grow the MCR-1-expressing E. coli and control strains overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Checkerboard Setup: a. In a 96-well plate, prepare a two-dimensional serial dilution of colistin (e.g., from 32 to 0.25 µg/mL along the y-axis) and the test inhibitor (e.g., from 100 to 0.78 µM along the x-axis) in CAMHB.

    • Trustworthiness Note: Include wells with bacteria only (positive growth control), broth only (negative control), colistin only, and inhibitor only to validate the results.

  • Inoculation: Add the prepared bacterial inoculum to each well. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Determine the Minimum Inhibitory Concentration (MIC) for colistin alone and in combination with the inhibitor. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Analysis: A four-fold or greater reduction in the MIC of colistin in the presence of the inhibitor is considered a significant synergistic effect, indicating successful MCR-1 inhibition.[9]

Data Interpretation and Expected Results

Based on published data for potent 1-phenyl-2-(phenylamino)ethanone derivatives, significant restoration of colistin activity is expected.[2][14] The table below summarizes representative data for highly active compounds from this class.

Compound IDR¹ Group (on Phenylamino)R² Group (on Phenyl)Concentration to Restore Colistin Susceptibility (at 2 µg/mL)
6p 4-COOH4-octyl25 µM
6q 3-CH₃, 4-COOH4-hexyl25 µM
6n 4-COOH4-hexyl50 µM
6h 4-COOH4-cyclohexyl50 µM
Data adapted from Lan, et al., Molecules, 2019.[2]
Proposed Inhibitor Binding Mode

Molecular docking studies provide critical insight into how these inhibitors function. The most potent compounds are predicted to bind within the MCR-1 active site, establishing key interactions that prevent substrate binding or catalysis.

binding_mode cluster_mcr1 MCR-1 Active Site Thr285 Thr285 (Catalytic Nucleophile) Zn Zn²⁺ Thr285->Zn Coordinates Glu246 Glu246 (Zn²⁺ Coordination) Glu246->Zn Coordinates His395 His395 His395->Zn Coordinates Inhibitor Inhibitor (e.g., Compound 6p) Inhibitor->Thr285 H-Bond Inhibitor->Glu246 H-Bond

Caption: Predicted binding of an inhibitor in the MCR-1 active site.

Conclusion

The 1-phenyl-2-(amino)ethanone scaffold is a validated and promising starting point for the development of novel MCR-1 inhibitors. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for researchers to synthesize compound libraries, identify potent inhibitors, and analyze structure-activity relationships. The successful development of such inhibitors could lead to effective combination therapies that restore the clinical efficacy of colistin, providing a crucial tool in the fight against multidrug-resistant bacterial pathogens.

References

  • Insights into the mechanism of colistin resistance from crystal structures of MCR-1. (2018). Diamond Light Source. [Link]

  • Structural Biology of MCR-1-Mediated Resistance to Polymyxin Antibiotics. (2023). PMC. [Link]

  • MCR-1. (n.d.). Wikipedia. [Link]

  • Catalytic mechanism of the colistin resistance protein MCR-1. (n.d.). PMC - NIH. [Link]

  • Catalytic mechanism of the colistin resistance protein MCR-1. (n.d.). RSC Publishing. [Link]

  • MCR-1: a promising target for structure-based design of inhibitors to tackle polymyxin resistance. (2018). PubMed. [Link]

  • MCR-1: a promising target for structure-based design of inhibitors to tackle polymyxin resistance. (n.d.). ResearchGate. [Link]

  • Pyrazolones Potentiate Colistin Activity against MCR-1-Producing Resistant Bacteria: Computational and Microbiological Study. (2023). ACS Publications. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). PMC. [Link]

  • Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2024). MDPI. [Link]

  • 1-phenyl-2-piperidin-1-ylethanone. (n.d.). Chemical Synthesis Database. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (n.d.). ResearchGate. [Link]

  • 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. (n.d.). PubChem - NIH. [Link]

  • 1-Phenyl-2-piperidin-1-ylethanol. (n.d.). PubChem - NIH. [Link]

  • Adjuvant strategies to tackle mcr-mediated polymyxin resistance. (n.d.). PMC - NIH. [Link]

  • 1-phenylpiperidine. (n.d.). Organic Syntheses Procedure. [Link]

  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). MDPI. [Link]

  • (PDF) Synthesis of Piperidones by MCR. (n.d.). ResearchGate. [Link]

  • Plasmid-Mediated Colistin Resistance Due to mcr-1- Update. (2022). American Society for Microbiology. [Link]

  • Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin. (2025). ScienceDirect. [Link]

  • Dissemination and Mechanism for the MCR-1 Colistin Resistance. (2016). PMC. [Link]

  • A new variant of the colistin resistance gene MCR-1 with co-resistance to β-lactam antibiotics reveals a potential novel antimicrobial peptide. (n.d.). PMC. [Link]

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Aryl-Indole Derivatives from 1-Phenyl-2-(phenylamino)-ethane-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed, one-pot protocol for the synthesis of 2-aryl-indole derivatives, a crucial subclass of this heterocyclic family. The method employs the acid-catalyzed cyclization of 1-phenyl-2-(phenylamino)-ethane-1-one and its analogues. By elucidating the underlying mechanism, offering a robust step-by-step procedure, and providing expert insights for optimization and troubleshooting, this guide serves as an essential resource for researchers in organic synthesis and drug development. The protocol's operational simplicity and efficiency make it a valuable alternative to more complex, multi-step synthetic routes.[3][4]

Scientific Rationale and Mechanistic Overview

The synthesis described herein is a variation of the classic Bischler-Möhlau indole synthesis, which traditionally involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[5][6][7] This protocol utilizes a pre-formed α-arylamino-ketone, 1-phenyl-2-(phenylamino)-ethane-1-one, which undergoes an intramolecular electrophilic cyclization under strong acidic conditions to form the indole ring.

The key mechanistic steps are as follows:

  • Protonation & Enolization: The reaction is initiated by the protonation of the carbonyl oxygen of the α-amino ketone by a strong acid catalyst, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to its enol form.

  • Intramolecular Cyclization: The electron-rich aniline ring attacks the enol double bond in an intramolecular electrophilic aromatic substitution. This is the key ring-forming step.

  • Dehydration & Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the stable indole scaffold.

This one-pot approach is highly efficient as it avoids the isolation of intermediates, thereby saving time, reducing solvent waste, and potentially increasing overall yield.[8][9]

Reaction_Mechanism start_material 1-Phenyl-2-(phenylamino) -ethane-1-one protonated_ketone Protonated Ketone start_material->protonated_ketone enol_intermediate Enol Intermediate protonated_ketone->enol_intermediate Tautomerization enol_intermediate->inv1 Intramolecular Electrophilic Attack cyclic_intermediate Cyclized Intermediate (Non-aromatic) cyclic_intermediate->inv2 - H₂O final_product 2-Aryl-Indole Derivative inv1->cyclic_intermediate inv2->final_product Aromatization

Caption: Proposed mechanism for the acid-catalyzed synthesis of 2-aryl-indoles.

Detailed Experimental Protocols

This section is divided into two parts: the synthesis of the requisite starting material and the one-pot synthesis of the final indole product.

Protocol A: Synthesis of Starting Material: 1-Phenyl-2-(phenylamino)-ethane-1-one (2a)

Rationale: This precursor is readily synthesized via a nucleophilic substitution reaction between phenacyl bromide and an appropriate aniline. This step ensures a high-purity starting material for the subsequent cyclization.

Materials:

  • Phenacyl bromide (1.0 eq)

  • Aniline (or substituted aniline) (2.1 eq)

  • Absolute Ethanol (approx. 10 mL per 0.01 mol of phenacyl bromide)

  • 100 mL Round-Bottom Flask (RBF) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL RBF, charge phenacyl bromide (0.01 moles) and the corresponding aniline derivative (0.021 moles).

  • Add absolute ethanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 6 hours, with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.

  • Dry the product. For characterization, a sample of 1-phenyl-2-(p-tolylamino)ethan-1-one showed M.P: 119°C.[8]

Protocol B: One-Pot Synthesis of 1-(phenyl)-1H-indoles (3a)

Rationale: This procedure details the acid-catalyzed intramolecular cyclization. Glacial acetic acid serves as a polar solvent that facilitates the reaction, while trifluoroacetic acid (TFA) acts as the potent catalyst required for protonation and subsequent cyclization. The reaction is performed under reflux to provide the necessary activation energy.

Materials:

  • 1-phenyl-2-(phenylamino)-ethane-1-one (or derivative) (1.0 eq, 0.0039 mol)

  • Trifluoroacetic acid (TFA) (2.1 eq, 0.0082 mol)

  • Glacial Acetic Acid (10 mL)

  • 100 mL Round-Bottom Flask with reflux condenser

  • Crushed Ice

  • Petroleum ether and Methanol for purification

Procedure:

  • Charge a 100 mL RBF with the 1-phenyl-2-(phenylamino)-ethane-1-one analogue (0.0039 moles).

  • Add glacial acetic acid (10 mL) followed by the careful addition of trifluoroacetic acid (0.0082 moles).

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. The reaction should be protected from light if using light-sensitive derivatives.[8][9]

  • Monitor the reaction's completion via TLC.

  • Once complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice. This will precipitate the crude indole product.

  • Filter the separated solid mass through a Büchner funnel.

  • Purify the crude product by washing with a mixture of petroleum ether and methanol to remove impurities.[8][9] Further purification can be achieved by recrystallization from a suitable solvent (e.g., hot water or ethanol).

Experimental_Workflow reagents Combine Reactants: - α-Amino Ketone - Acetic Acid - TFA reflux Reflux (5-8 hours) reagents->reflux Heat quench Quench (Pour into ice) reflux->quench Cool filter Filter Solid Product quench->filter purify Purify (Wash/Recrystallize) filter->purify product Final Indole Product purify->product

Caption: General experimental workflow for the one-pot indole synthesis.

Quantitative Data & Expected Results

The following table summarizes representative data for the synthesis of various indole derivatives using this one-pot methodology, adapted from literature values.[8][9]

EntryAniline Substituent (R)Starting MaterialFinal Indole ProductYield (%)M.P. (°C)
1m-NO₂1-phenyl-2-(m-nitrophenylamino)-ethane-1-one1-(phenyl)-1H-indole with m-NO₂~75%126
2p-NO₂1-phenyl-2-(p-nitrophenylamino)-ethane-1-one1-(phenyl)-1H-indole with p-NO₂~82%145
3p-CH₃1-phenyl-2-(p-tolylamino)-ethane-1-one1-(phenyl)-1H-indole with p-CH₃~80%132
4p-COOH1-phenyl-2-(p-carboxyphenylamino)-ethane-1-one1-(phenyl)-1H-indole with p-COOH~78%158

Characterization:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the indole core and the substituent groups.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the indole ring system will be present.

  • IR Spectroscopy: Look for a characteristic N-H stretch (if applicable, though these examples are N-phenylated) and C=C aromatic stretches.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the calculated molecular weight of the target indole derivative.[8][9]

Troubleshooting & Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficiently acidic conditions. 2. Reaction time too short. 3. Impure starting materials. 4. Decomposition due to excessive heat.1. Ensure the correct stoichiometry of TFA. Consider a stronger acid if necessary, though TFA is generally sufficient. 2. Extend the reflux time and monitor carefully with TLC. 3. Recrystallize the α-amino ketone starting material before use. 4. Ensure the reflux temperature does not significantly exceed the boiling point of acetic acid.
Formation of Multiple Byproducts 1. Side reactions due to harsh acidic conditions. 2. The Bischler-Möhlau reaction is known to sometimes produce unpredictable regiochemistry or side products.[6]1. Try slightly reducing the amount of acid catalyst or lowering the reaction temperature and increasing the time. 2. Purify the crude product carefully using column chromatography on silica gel to isolate the desired isomer.
Difficulty in Product Precipitation The product may be partially soluble in the acidic aqueous mixture.1. Neutralize the filtrate carefully with a base (e.g., aq. NaHCO₃) to precipitate any remaining product. 2. Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

Expertise Note: The Bischler-Möhlau synthesis and its variants can be sensitive to the electronic nature of the substituents on both the aniline and acetophenone rings.[6] Electron-donating groups on the aniline ring generally facilitate the electrophilic cyclization step, potentially leading to higher yields and shorter reaction times. Conversely, strong electron-withdrawing groups may require more forcing conditions.

Applications in Drug Discovery

Indole derivatives, particularly 2- and 3-substituted structures, are prevalent in pharmacologically active molecules.[10] They are known to exhibit a wide range of biological activities, including:

  • Anticancer Agents: The indole scaffold is a key component of tubulin polymerization inhibitors and kinase inhibitors.[1][2]

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate an indole core.

  • Serotonin Receptor Agonists/Antagonists: The structural similarity of indole to serotonin makes it a valuable template for designing drugs targeting the central nervous system.[11]

The synthesis of a diverse library of 2-aryl-indoles using this efficient one-pot protocol can significantly accelerate the early stages of drug discovery by providing a rapid means to generate novel compounds for biological screening.

References

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. [Link]

  • Scott, J. D., et al. (2000). Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist. Journal of Medicinal Chemistry, 43(25), 4731-4741. [Link]

  • Li, J., et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10, 836369. [Link]

  • Wikipedia contributors. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Li, J., et al. (2022). One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Frontiers in Chemistry, 10. [Link]

  • Reddy, P. P., et al. (2009). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 14(10), 4012-4023. [Link]

  • El-Sayed, N. S., & Kassab, A. S. (2015). Synthesis and Biological Activity of Some 2,3-Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of indoles via the formation of α‐amino alkyl radical intermediates. ResearchGate. [Link]

  • Vara, B. B., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules, 21(10), 1373. [Link]

  • YouTube. (2024). Fischer Indole Synthesis. YouTube. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Asian Journal of Organic Chemistry. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Wiley Online Library. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2297. [Link]

  • Wang, Y., et al. (2014). Facile regiospecific synthesis of 2,3-disubstituted indoles from isatins. Organic & Biomolecular Chemistry, 12(31), 5849-5853. [Link]

  • Chemistry - A European Journal. (2018). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Wiley Online Library. [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. RSC Publishing. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 1-Phenyl-2-(1-piperidinyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently assist researchers facing challenges with


-aminoketone synthesis. While the 

alkylation of piperidine by phenacyl bromide appears straightforward on paper, the highly activated nature of the electrophile introduces several competing pathways that can devastate your yield.

This technical guide bypasses generic advice to focus purely on the kinetic causality, self-validating protocols, and precise chemical environments required to synthesize high-purity 1-phenyl-2-(1-piperidinyl)ethanone.

🧪 MECHANISTIC OVERVIEW & PATHWAY ANALYSIS

The


-carbonyl group in phenacyl bromide significantly lowers the activation energy for nucleophilic attack, making the substitution incredibly rapid[1]. However, this same electronic activation makes the substrate extraordinarily sensitive to hydrolysis and over-alkylation[2]. To maximize yield, you must strategically manipulate the reaction environment to favor the kinetic 

product while suppressing thermodynamic degradants.

ReactionLogic Phenacyl Phenacyl Bromide (Electrophile) Target This compound (Desired Product) Phenacyl->Target SN2 Alkylation (0-25°C, Dry ACN) Side1 α-Hydroxyacetophenone (Hydrolysis Degradant) Phenacyl->Side1 Trace H2O / OH- (Poor Anhydrous Control) Piperidine Piperidine (Nucleophile / Base) Piperidine->Target Side2 Quaternary Ammonium Salt (Over-Alkylation Degradant) Target->Side2 Excess Phenacyl Bromide (Poor Stoichiometry)

Figure 1: Competing reaction pathways during the SN2 alkylation of phenacyl bromide.

🩺 TROUBLESHOOTING DIAGNOSTICS & FAQS

Q: Why is my overall yield consistently plateauing below 40% despite complete consumption of the starting material? A: Low yield with full conversion is a hallmark of competing side reactions and isolation failures[2]. The three primary causes are:

  • Hydrolysis of the

    
    -haloketone:  Phenacyl bromide is highly susceptible to nucleophilic attack by trace moisture. If your solvents are not strictly anhydrous, you are inadvertently synthesizing 
    
    
    
    -hydroxyacetophenone.
  • Quaternary Ammonium Formation (Menshutkin Reaction): The target compound is a tertiary amine. If there is unreacted phenacyl bromide present (due to poor stoichiometric control or insufficient mixing), the product will undergo a second alkylation, crashing out as a bulky, insoluble quaternary ammonium bromide salt.

  • Partitioning Losses During Workup: this compound is basic (pKa ~ 8.8). If your aqueous extraction pH is below 10, the product remains protonated as a water-soluble salt and goes straight into your aqueous waste container.

Q: How do I prevent the formation of dark red/brown impurities during the reaction? A: Phenacyl bromide undergoes facile decomposition and self-condensation when exposed to ambient light or when the reaction temperature exceeds 60°C[3]. Furthermore, because the reaction is highly exothermic, rapid addition of piperidine causes temperature spikes that accelerate oxidative degradation of the amine. You must enforce strict thermal control (0°C during addition) and protect the reaction flask from direct light.

Q: Is the choice of acid scavenger critical? I've been using triethylamine (


). 
A:  Yes, the base choice dictates the mechanistic purity. 

is a soluble, competing nucleophile that can react with phenacyl bromide to form a triethylphenacylammonium bromide salt[1]. By instead utilizing 2.5 equivalents of piperidine , the excess piperidine acts as its own

scavenger. It precipitates as piperidinium hydrobromide, which removes

from the equilibrium without introducing foreign nucleophiles.
📊 QUANTITATIVE OPTIMIZATION DATA

To demonstrate the causality of reagent choice and workup conditions on your final isolated yield, refer to the self-validating data summaries below.

Table 1: Impact of Reaction Environment on Yield Profile

SolventBase ScavengerTemp (°C)Yield (%)Major Observed Impurity
Ethanol

(1.5 eq)
80 (Reflux)35%Quaternary salt & Hydrolysis degradants
THF (Wet)

(1.5 eq)
2548%

-Hydroxyacetophenone
ACN (Dry)Piperidine (2.5 eq) 0

25
92% None detected

Table 2: pH-Dependent Product Partitioning (Aqueous vs. Organic Extraction)

Aqueous Wash pHChemical State of ProductPrimary PhaseExtraction Recovery (%)
4.0Piperidinium hydrochloride saltAqueous< 5%
7.0Dynamic EquilibriumInterfacial~ 45%
> 10.0 Free Base Organic (EtOAc) > 95%
⚙️ SELF-VALIDATING SYNTHESIS PROTOCOL

A reliable protocol must be self-validating. This methodology forces you to verify the chemical state at critical checkpoints, preventing catastrophic downstream failures.

WorkflowValidation S1 1. Reaction Assembly Anhydrous ACN + Phenacyl Bromide S2 2. Nucleophile Addition Dropwise Piperidine at 0°C S1->S2 S3 3. Kinetic Progression Stir at 25°C (4 hours) S2->S3 V1 Validation Check 1 TLC Analysis (SM Disappearance) S3->V1 V1->S3 Incomplete (Add time) S4 4. Workup Phase Filter Salts & Concentrate V1->S4 Complete (Rf ~0.3) V2 Validation Check 2 Aqueous Wash pH > 10 S4->V2 V2->V2 pH < 10 (Add NaOH) S5 5. Product Recovery Organic Extraction & Crystallization V2->S5 pH Correct

Figure 2: Self-validating experimental workflow with critical in-process controls.

Step-by-Step Methodology:
  • Apparatus Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g (50.2 mmol) of high-purity phenacyl bromide[3] in 100 mL of strictly anhydrous acetonitrile under a nitrogen atmosphere.

  • Thermal Control: Chill the reaction vessel to 0°C using an ice-water bath.

  • Nucleophile Addition: Slowly add 10.7 g (12.5 mL, 125.5 mmol, 2.5 equiv) of anhydrous piperidine dropwise over 30 minutes. Causality Note: Slow addition prevents thermal spikes, while the 2.5 equivalents ensure complete conversion and precipitation of HBr.

  • Kinetic Progression: Remove the ice bath. Stir the resulting slurry at room temperature (20-25°C) for 4 hours.

  • Validation Check 1 (TLC): Spot the reaction on silica gel (Hexanes:EtOAc 3:1). Validate the complete disappearance of the phenacyl bromide spot (Rf ~0.6). The product will streak near Rf ~0.3. If starting material remains, continue stirring.

  • Filtration: Filter the dense, white piperidinium hydrobromide precipitate through a sintered glass funnel. Wash the filter cake with 20 mL of cold acetonitrile.

  • Concentration: Remove the acetonitrile from the filtrate under reduced pressure to yield a crude oil.

  • Validation Check 2 (pH-Controlled Extraction): Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Add 50 mL of 1M NaOH. Stop and verify the aqueous layer pH is >10 with pH paper. If lower, add additional NaOH. Failure to do this guarantees product loss.

  • Isolation: Separate the organic phase, wash with brine, dry over anhydrous

    
    , filter, and evaporate to yield the crude free base.
    
  • Purification: Recrystallize the solid from hot ethanol to yield analytically pure this compound.

📚 AUTHORITATIVE REFERENCES
  • [1] Gleeson, J. N., et al. "The mechanism of alkylation reactions. Part 2. The effect of pressure and substituents on the reaction of phenacyl bromide with pyridine in methanol." Journal of the Chemical Society, Perkin Transactions 2 (1973). URL:[Link]

  • [2] Shkoor, M., et al. "Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions." Molecular Diversity 27(6):1-32 (2022). URL:[Link]

  • [3] Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide." Organic Syntheses, Coll. Vol. 2, p.480 (1943). URL:[Link]

Sources

Technical Support Center: Improving the Purity of Crude 1-Phenyl-2-(1-piperidinyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 1-Phenyl-2-(1-piperidinyl)ethanone. The following question-and-answer format provides in-depth troubleshooting strategies and detailed experimental protocols to enhance the purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a discolored oil/solid. What are the likely impurities?

The appearance of discoloration (typically yellow to brown) in the crude product often indicates the presence of unreacted starting materials, by-products, or degradation products. The specific impurities will depend on the synthetic route employed. Common synthesis methods for related α-amino ketones can result in residual reactants and side-products that are crucial to remove.[1]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-bromoacetophenone or piperidine.

  • Over-alkylation Products: Formation of quaternary ammonium salts.

  • Oxidation Products: α-Diketones like 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can form upon exposure to air, especially at elevated temperatures.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the most effective initial purification strategy for removing both acidic and basic impurities?

An acid-base extraction is a highly effective and straightforward technique for the initial purification of crude this compound.[3] This method leverages the basicity of the piperidine nitrogen to selectively move the desired compound between aqueous and organic phases, leaving behind neutral and acidic impurities.[4][5]

Rationale: The basic nitrogen atom of the piperidine ring can be protonated by an acid to form a water-soluble ammonium salt.[6] This allows for the separation of the desired amine from non-basic impurities that remain in the organic solvent. Subsequently, neutralization of the aqueous layer with a base will regenerate the free base form of the product, which can then be extracted back into an organic solvent.[7]

Q3: I performed an acid-base extraction, but my product is still not pure. What are the next steps?

If impurities persist after acid-base extraction, further purification using recrystallization or column chromatography is recommended. The choice between these two techniques depends on the nature of the remaining impurities and the physical state of your product.

  • Recrystallization: This is an excellent method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization.[8]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities that may co-crystallize with the product.[9]

Q4: My compound is an oil at room temperature. Can I still use recrystallization?

If the compound is an oil, direct recrystallization is not feasible. However, it is often possible to convert the oily free base into a solid salt, which can then be recrystallized. The hydrochloride or hydrobromide salts of amines are common choices for this purpose. After recrystallization of the salt, the purified free base can be regenerated by treatment with a base.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is designed to remove acidic and neutral impurities from crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the amine. Combine all aqueous extracts.

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any trapped neutral impurities. Discard this ether wash.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (test with pH paper). The free amine will precipitate or form an oily layer.

  • Extraction of Purified Product: Extract the liberated amine from the aqueous layer with three portions of fresh diethyl ether.

  • Combine and Dry: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified product.

Workflow for Acid-Base Extraction:

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl crude->sep_funnel1 aqueous1 Aqueous Layer (Protonated Amine) sep_funnel1->aqueous1 Shake & Separate organic1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->organic1 sep_funnel2 Separatory Funnel: Add 1M NaOH aqueous1->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Shake & Separate organic2 Organic Layer (Purified Amine) sep_funnel2->organic2 dry Dry with Na2SO4 organic2->dry evaporate Evaporate Solvent dry->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow of Acid-Base Extraction.

Protocol 2: Recrystallization from a Mixed Solvent System

This protocol is suitable for solid this compound that requires further purification after an initial work-up. A mixed solvent system, such as ethanol/water, is often effective.

Materials:

  • Partially purified this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the solid product in the minimum amount of hot ethanol. Heat the solution to a gentle boil with stirring.

  • Induce Saturation: While the ethanol solution is hot, add deionized water dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: As the solution cools, pure crystals of the product should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add slightly more of the better solvent (ethanol) to the hot mixture. Ensure slow cooling.
Low recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing.
Protocol 3: Flash Column Chromatography

This protocol is for the separation of this compound from impurities with different polarities.

Materials:

  • Crude or partially purified product

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Triethylamine (optional, to reduce tailing)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate. For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent peak tailing.[10]

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Flow for Purification Strategy:

PurificationStrategy start Crude 1-Phenyl-2- (1-piperidinyl)ethanone acid_base Acid-Base Extraction start->acid_base analysis1 Purity Check (TLC, NMR) acid_base->analysis1 is_solid Is the product solid? analysis1->is_solid Sufficiently Pure? No pure_product Pure Product analysis1->pure_product Sufficiently Pure? Yes recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No (Oily) analysis2 Purity Check (TLC, NMR) recrystallize->analysis2 column_chrom->analysis2 analysis2->pure_product Sufficiently Pure? Yes insufficient_purity Purity still insufficient analysis2->insufficient_purity Sufficiently Pure? No

Caption: Decision tree for purification.

References

  • Choi, H. J., Jin, J. S., & Hyun, M. H. (2008). Liquid chromatographic direct resolution of aryl alpha-amino ketones on a residual silanol group-protecting chiral stationary phase based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Chromatography B, 875(1), 102-107. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia contributors. (2023, December 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • de Souza, J. S., et al. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link]

  • Google Patents. (n.d.).
  • Schwarz, H. P., Karl, I. E., & Bier, D. M. (1980). The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples and complete separation as quinoxalinols by packed column gas chromatography. Analytical Biochemistry, 108(2), 360-366. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-phenyl-2-piperidin-1-ylethanone. [Link]

  • OCPro. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Wang, T., et al. (2023). Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry. [Link]

  • Carlsson, A., et al. (1986). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Journal of microbiological methods, 5(4), 187-197. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

Sources

Side reactions to avoid in the synthesis of 1-Phenyl-2-(1-piperidinyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This technical guide provides comprehensive troubleshooting, mechanism elucidation, and protocol standardization for the nucleophilic substitution synthesis of 1-Phenyl-2-(1-piperidinyl)ethanone (often referred to as phenacyl piperidine) from phenacyl halides and piperidine.

Section 1: Reaction Kinetics & Yield Optimization

When displacing a halide from an


-haloketone, the electrophilicity of the 

-carbon is severely heightened due to the inductive pull of the adjacent carbonyl group[1]. This electronic arrangement accelerates the bimolecular nucleophilic substitution (

) reaction—for instance, chloroacetone reacts with nucleophiles roughly 36,000 times faster than a standard primary alkyl chloride[1]. However, this heightened reactivity proportionately increases the risk of side reactions if conditions are not tightly controlled.

Table 1: Comparative Kinetic & Yield Data for Phenacyl Halide Amination

Amine Electrophile Temperature Solvent Reaction Time Yield (%) Reference
Piperidine Phenacyl chloride 20 °C Ether 2 days 76 - 80% [2]
Morpholine Phenacyl chloride 20 °C Ether 1 day 73% [2]

| Diethylamine | Phenacyl chloride | 20 °C | Ether | 4 days | 65% |[2] |

Insight: Piperidine and morpholine achieve substantially higher yields and faster kinetics at ambient temperatures compared to linear amines like diethylamine. This is largely due to the reduced steric hindrance inherent to cyclic secondary amines[2].

Section 2: Troubleshooting Guides & FAQs

Q1: My mass spectrometry data shows a major peak corresponding to an [M + Phenacyl]+ mass. What is happening? Cause:Quaternization (Over-alkylation) . The intended product, this compound, is a tertiary amine. While somewhat sterically hindered, its nitrogen lone pair remains nucleophilic enough to attack a second equivalent of the highly electrophilic phenacyl halide, yielding an undesired quaternary ammonium salt[1]. Solution: Ensure precise stoichiometry and addition order. Always use an excess of piperidine and maintain the phenacyl halide as the limiting reagent. Add the phenacyl halide dropwise to the amine solution, never the reverse. Ensure temperatures remain at or below 20–25 °C[2].

Q2: I am observing the formation of 2-hydroxyacetophenone in my reaction mixture. How do I prevent this? Cause:Hydrolysis . Because


-haloketones possess highly electrophilic carbon centers, they are extremely sensitive to aqueous bases[1]. If your solvent contains trace water, or if you use an aqueous inorganic base (like NaOH) to neutralize the hydrohalic acid byproduct, hydroxide ions will competitively attack the 

-carbon[1]. Solution: Perform the reaction under strictly anhydrous conditions. Instead of aqueous bases, utilize finely powdered, anhydrous

or simply use a second equivalent of piperidine as the proton scavenger[3].

Q3: My reaction turned into a complex, dark tar, and TLC shows multiple baseline spots. What went wrong? Cause:Aldol Condensation or Favorskii Rearrangement . The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogens on the haloketone are heavily acidic due to the electron-withdrawing nature of both the carbonyl and the halogen. Strong bases can abstract these protons to form an enolate[1]. This intermediate can self-condense (Aldol-type reaction)[4] or, in extreme conditions, undergo a Favorskii rearrangement via a cyclopropanone intermediate, causing skeletal rearrangement[1].
Solution: Avoid using strong nucleophilic alkoxides. Because piperidine itself is a base, controlling the temperature (0–20 °C) is critical to kinetically favor the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

substitution pathway over the thermodynamic deprotonation pathway.

Q4: Can I use higher temperatures (reflux) to speed up the reaction? Cause & Solution: While heating accelerates


 displacement, it exponentially increases the rate of both quaternization and enol-driven degradation pathways[5]. As seen in Table 1, room temperature is entirely sufficient to achieve ~80% yields over 48 hours[2]. If acceleration is mandatory, consider employing a polar aprotic solvent or utilizing ultrasound irradiation at moderate temperatures[6].
Section 3: Mechanistic Pathways

The transformation relies on the


 paradigm. The high electrophilicity of the 

-carbon allows the secondary amine to attack seamlessly. However, as the interaction network below illustrates, deviating from standard conditions unlocks competing failure pathways.

G PB Phenacyl Halide (Electrophile) Target This compound (Target Product) PB->Target SN2 Substitution (Controlled Temp) Hyd 2-Hydroxyacetophenone (Hydrolysis) PB->Hyd + H2O / Base (Wet Solvent) Enol Enolate Intermediate (Deprotonation) PB->Enol Alpha-proton abstraction (Strong Base) Pip Piperidine (Nucleophile/Base) Pip->Target Pip->Enol Quat Quaternary Ammonium Salt (Over-alkylation) Target->Quat + Phenacyl Halide (Excess/Heat) Aldol Aldol Products / Tars (Self-Condensation) Enol->Aldol Condensation

Fig 1: Reaction pathways for phenacyl halide and piperidine, including primary side reactions.

Section 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of this compound Objective: Maximize


 substitution while mathematically and thermodynamically suppressing quaternization and condensation pathways.

Step 1: Preparation of Reagents

  • Dry 100 mL of diethyl ether over activated 3Å molecular sieves to preempt hydrolysis side reactions[2].

  • Dissolve 10.0 mmol of piperidine (0.85 g) in 30 mL of the anhydrous diethyl ether in a round-bottom flask.

  • Causality Note: Utilizing exactly 2.0 equivalents of piperidine ensures the hydrobromide acid generated during the substitution is instantly neutralized, precipitating as piperidinium bromide without requiring the introduction of aqueous base[3].

Step 2: Temperature Control

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Causality Note: Kinetic control at this stage is strictly required to suppress the thermodynamic enolization of the acetophenone core[7].

Step 3: Electrophile Addition

  • Dissolve 5.0 mmol of phenacyl bromide (1.0 g) in 20 mL of anhydrous diethyl ether.

  • Add the phenacyl bromide solution dropwise to the rapidly stirring amine solution over a period of 30 minutes via an addition funnel.

  • Causality Note: Dropwise addition ensures piperidine is continuously in massive excess relative to the unreacted phenacyl bromide. This minimizes the collision frequency between the newly formed tertiary amine target and the electrophile, effectively eliminating the quaternization pathway[1].

Step 4: Reaction Propagation & Monitoring

  • Remove the ice bath and allow the reaction to stir at 20 °C for 48 hours[2].

  • Validation Step: Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The UV-active starting material (higher

    
    ) should vanish, replaced by a lower 
    
    
    
    spot that stains actively with Dragendorff's reagent. If a distinct baseline spot appears, quaternization or tar formation has initiated.

Step 5: Workup & Purification

  • Filter the precipitated piperidinium hydrobromide salt through a sintered glass funnel.

  • Wash the organic filtrate with saturated aqueous

    
     (1 x 20 mL) and brine (1 x 20 mL) to extract any residual salts[1].
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to afford the crude product. Analytically pure material can be achieved by recrystallization from a minimal volume of cold ethanol.
    
References
  • MDPI (Morle et al.). Synthesis of Hexamethylenetetramine Mono- and Di(P-Methoxyphenylacetochloride). Available at: [Link]

  • National Institutes of Health (PMC). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at:[Link]

  • Wikipedia. α-Halo ketone. Available at:[Link]

Sources

Technical Support Center: Optimizing Base Selection for Pyridinium Ylide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic synthesis, I designed this guide to bridge the gap between theoretical reaction mechanisms and practical benchtop optimization.

Forming a pyridinium ylide is an essential step in generating reactive 1,3-dipoles used to synthesize diverse architectures, including indolizines, dihydrofurans, and spirocyclopropanes[1],[2]. However, the deprotonation of a pyridinium salt is kinetically and thermodynamically sensitive. Selecting the wrong base is the most common point of failure, often dictating whether you achieve a high-yielding catalytic cycle or a flask full of intractable polymeric tar.

This guide focuses on the causality behind experimental choices, providing self-validating protocols and troubleshooting matrices to ensure your synthetic success.

Part 1: Mechanistic Causality in Base Selection

The reactivity of pyridinium ylides is governed by the acidity of the proton on the


-carbon of the N-substituent[3]. Because the pyridinium ylide is a highly reactive, zwitterionic intermediate, its steady-state concentration must be strictly controlled.
  • Thermodynamic Mismatch (Under-deprotonation) : If your base is too weak relative to the pKa of your pyridinium salt, the ylide will not form efficiently, leaving unreacted starting material[4].

  • Kinetic Overload (Over-deprotonation) : If you use a hard, soluble base (like DBU or LDA) on an easily deprotonated substrate, the ylide forms instantaneously in high concentrations. Before the dipolarophile can react, the ylide molecules will attack each other, resulting in dimerization and dark, tarry side products[4].

  • Solvent-Base Synergism : Utilizing heterogeneous bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in acetonitrile or toluene) provides a slow, controlled release of the ylide. This phase-boundary deprotonation keeps the ylide concentration low, heavily favoring the 1,3-dipolar cycloaddition over self-condensation.
    

G Py Pyridine Derivative (Nucleophile) Salt Pyridinium Salt (Stable Intermediate) Py->Salt SN2 Quaternization Alk Alkylating Agent (e.g., a-bromoacetophenone) Alk->Salt Ylide Pyridinium Ylide (Reactive 1,3-Dipole) Salt->Ylide Deprotonation Base Base Selection (Crucial Step) Base->Ylide pKa matches base Cyclo 1,3-Dipolar Cycloaddition (+ Dipolarophile) Ylide->Cyclo Controlled Conc. Side Polymerization / Tars (Excess/Strong Base) Ylide->Side High Conc. Dimerization Prod Target Heterocycle (e.g., Indolizine) Cyclo->Prod Aromatization

Fig 1. Mechanistic workflow and critical branch points in pyridinium ylide synthesis.

Part 2: Quantitative Base Selection Matrix

The choice of base must be calibrated against the electronic properties of the 4-substituent on the pyridine ring and the N-alkylating group. Electron-withdrawing groups (EWGs) stabilize the resulting ylide and lower the pKa, permitting the use of milder bases[3].

Table 1: Effect of Pyridine 4-Substituent on pKa and Reaction Outcome (Data utilizing ethyl propiolate as the dipolarophile[3])

4-SubstituentHammett (

)
Salt pKaCycloaddition YieldBase Optimization Strategy
-NH₂ -0.6611.2No ReactionSalt is too basic. Requires a strong organic base (e.g., NaH in THF)[5].
-H 0.009.415%Borderline acidity. Requires prolonged times or slightly stronger amines (e.g., DBU).
-COCH₃ 0.508.377%Ideal acidity. Use mild inorganic bases (

,

) for high yields[4],[3].
-CN 0.668.281%Highly acidic. Can proceed in mild buffers (pH 7.5) or with Triethylamine (TEA)[6].
Part 3: Troubleshooting Guides & FAQs

Q1: My indolizine synthesis consistently yields a dark, tar-like baseline streak on my TLC plate. How do I prevent this? Analysis: This is the classic signature of ylide self-condensation[4]. Because the ylide is an extremely reactive dipole, generating it faster than it can be consumed by the dipolarophile leads to dimerization and polymerization. Solution: Switch your base from a homogenous, soluble organic amine (like Triethylamine) to a heterogenous inorganic base (like anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in toluene). The partial insolubility limits the rate of deprotonation, creating a steady-state "drip" of the ylide.

Q2: The cycloaddition reaction is stalled, and I am only recovering unreacted pyridinium salt. What is the cause? Analysis: Your selected base is insufficiently strong to deprotonate the


-methylene group. As seen in Table 1, electron-donating groups push the pKa of the salt above 10, rendering mild carbonates completely ineffective[3].
Solution:  If your substrate lacks an electron-withdrawing N-substituent (e.g., utilizing a simple phenyl or alkyl group), you must upgrade to a stronger base such as Sodium Hydride (NaH) in THF to force the deprotonation[5].

Q3: Can I run pyridinium ylide cycloadditions in green or aqueous solvents to avoid toxic organic solvents? Analysis: Yes, provided the pyridinium salt is sufficiently acidic. When strong electron-withdrawing groups are present on both the ylide precursor and the alkyne, the pKa drops significantly[6]. Solution: For highly activated salts (pKa ~8.0), deprotonation occurs near physiological pH. You can utilize a pH 7.5 phosphate buffer at room temperature, bypassing the need for separate basic reagents entirely[6].

Q4: I am observing an elimination side product rather than my desired spirocyclic cycloadduct. Why? Analysis: When using highly nucleophilic bases or reacting in protic solvents (like ethanol) at elevated temperatures, the intermediate can undergo 1,4-conjugate addition followed by the elimination of the pyridine leaving group, rather than completing the ring closure[5]. Solution: Ensure your solvent is strictly anhydrous (e.g., dry dichloromethane) and initiate the reaction via the slow, dropwise addition of Triethylamine at room temperature to favor the concerted [3+2] cycloaddition[5].

G Start Issue: Low Yield in Cycloaddition CheckTLC Conduct TLC Analysis Start->CheckTLC Unreacted Observation: Unreacted Pyridinium Salt CheckTLC->Unreacted High Rf SM spots Tar Observation: Dark Tars / Baseline Streak CheckTLC->Tar Heavy baseline streak BaseWeak Diagnosis: Base too weak. Action: Switch to stronger base (e.g., NaH, KOtBu) Unreacted->BaseWeak Inefficient Deprotonation BaseStrong Diagnosis: Ylide concentration too high. Action: Use heterogeneous base (K2CO3) or slow addition Tar->BaseStrong Rapid Dimerization

Fig 2. Troubleshooting logic tree for optimizing base selection based on empirical TLC data.

Part 4: Validated Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols which incorporate physical checkpoints to confirm reaction progress.

Protocol A: Synthesis of 4-Substituted Pyridinium Salts[3]
  • Preparation: In an oven-dried flask, dissolve the 4-substituted pyridine (1.0 equiv) in dry acetone.

  • Alkylation: Slowly add the alkylating agent (e.g., methyl 2-bromoacetate, 1.2 equiv) dropwise to prevent thermal runaway.

  • Validation Check: Subject the reaction mixture to ultrasonic activation for 2 hours at room temperature. The continuous formation of a dense, opaque precipitate is the visual validation of successful

    
     quaternization.
    
  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold acetone to remove unreacted pyridine, and dry under a high vacuum to yield the stable pyridinium salt.

Protocol B: [3+2] Cycloaddition via Heterogeneous Ylide Generation[4],[1],[3]
  • Preparation: Suspend the purified pyridinium salt (1.0 equiv) and the target dipolarophile (e.g., ethyl propiolate, 1.5 equiv) in anhydrous toluene or methanol.

  • Base Addition: Add anhydrous

    
     (1.0 equiv) in a single portion. Mechanistic Note: Because the base is largely insoluble in toluene, the ylide is generated at the solid-liquid interface, maintaining the low steady-state concentration necessary to prevent tarring.
    
  • Validation Check: Within 15–30 minutes, the suspension will typically exhibit a distinct color shift (often to yellow, orange, or dark red) due to the formation of the highly conjugated ylide intermediate.

  • Completion: Stir vigorously at room temperature for 18 hours. Filter the mixture through a pad of Celite to remove the inorganic base salts, concentrate the filtrate in vacuo, and purify the resulting indolizine via flash column chromatography.

Part 5: References

1.[4] Title: Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine, Source: benchchem.com, URL: 2.[1] Title: Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans, Source: organic-chemistry.org, URL: _ 3.[5] Title: Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides, Source: rsc.org, URL: 4.[6] Title: Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction, Source: nih.gov, URL: 5.[2] Title: Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction, Source: acs.org, URL: 6.[3] Title: A Comparative Guide to the Reactivity of Substituted Pyridinium Ylides, Source: benchchem.com, URL:

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationships of 1-Phenyl-2-(phenylamino)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1-phenyl-2-(phenylamino)ethanone scaffold has emerged as a versatile and promising platform for the development of novel therapeutic agents. The inherent structural flexibility of this core allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their antimicrobial, anticonvulsant, and potential antidepressant properties. By synthesizing preclinical data and detailing experimental protocols, we aim to furnish researchers with the critical insights necessary to navigate and advance this intriguing area of drug discovery.

The Versatile 1-Phenyl-2-(phenylamino)ethanone Core

The fundamental structure of 1-phenyl-2-(phenylamino)ethanone consists of a central ethanone linker flanked by two phenyl rings. This arrangement provides a unique three-dimensional architecture that can be readily modified at several key positions, profoundly influencing the molecule's interaction with biological targets. The exploration of substitutions on both phenyl rings, as well as modifications to the ethanone backbone, has unveiled a spectrum of pharmacological activities.

cluster_sar SAR for MCR-1 Inhibition Core 1-Phenyl-2- (phenylamino)ethanone R1 Substituents on Phenylamino Ring Core->R1 Carboxylic acid or Nitro group is beneficial R2 Substituents on Phenyl Ring Core->R2 Long alkyl chains (hexyl, octyl) enhance activity Activity Potent MCR-1 Inhibition R1->Activity R2->Activity

Caption: Key SAR determinants for MCR-1 inhibitory activity.

Experimental Protocol: MCR-1 Inhibition Assay

This protocol is adapted from the cell-based assay described by Lan et al. (2019). [1][2] 1. Bacterial Strain and Culture Conditions:

  • Use Escherichia coli BL21(DE3) transformed with a plasmid expressing the mcr-1 gene (e.g., pET-28a(+)-mcr-1).
  • Culture the bacteria in Luria-Bertani (LB) broth supplemented with a suitable antibiotic for plasmid maintenance (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

2. Preparation of Inoculum:

  • Dilute the bacterial culture in fresh LB broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Compound Preparation and Assay:

  • Prepare stock solutions of the 1-phenyl-2-(phenylamino)ethanone derivatives in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, add the diluted bacterial suspension.
  • Add the test compounds to the wells at various concentrations (e.g., 12.5, 25, 50, and 100 µM).
  • Add a fixed concentration of colistin (2 µg/mL) to all wells containing the test compounds.
  • Include appropriate controls: bacteria with colistin only, bacteria with the highest concentration of the test compound only, and bacteria in broth only.

4. Incubation and Endpoint Determination:

  • Incubate the microtiter plate at 37°C for 16-18 hours.
  • The minimal inhibitory concentration (MIC) is defined as the lowest concentration of the test compound that, in combination with colistin, completely inhibits visible bacterial growth.

Anticonvulsant Activity: An Area of Emerging Interest

While less explored than their antimicrobial properties, some derivatives of the broader aminoethanone class have shown promise as anticonvulsant agents. A study on 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives, which share a similar phenylamino-ethanone substructure, demonstrated anticonvulsant activity in the maximal electroshock (MES) seizure model in rats. [3][4]

Comparative Anticonvulsant Activity

The following table presents the percent protection against MES-induced seizures for a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives.

Compound IDR1 Substituent (on Phenylamino Ring)R2 Substituent (on Pyrazole Ring)Dose (mg/kg)% Protection
I HH12530.62
25050.72
II 2-ChloroH12518.51
25038.80
III 4-ChloroH12529.66
25061.03
V 2,4-DichloroH12539.95
25079.20
Phenytoin --3096.5

Data from Singh et al. (2010). [3]

Structure-Activity Relationship Insights for Anticonvulsant Activity

From this limited dataset, some preliminary SAR observations can be made:

  • Halogen Substitution: The introduction of chlorine atoms on the phenylamino ring appears to significantly influence anticonvulsant activity. A dichloro-substitution at the 2 and 4 positions (Compound V) resulted in the most potent compound in the series, showing 79.20% protection at 250 mg/kg. [3]This suggests that electron-withdrawing groups and their specific placement are important for this activity.

  • Positional Isomers: The position of the chlorine atom matters. The 4-chloro derivative (Compound III) was more active than the 2-chloro derivative (Compound II). [3] Further research is needed to fully elucidate the SAR of 1-phenyl-2-(phenylamino)ethanone derivatives for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. [2]

cluster_mes Maximal Electroshock (MES) Test Workflow A Animal Acclimatization (e.g., Male albino mice, 20-25g) B Compound Administration (i.p. or oral) A->B C Pre-treatment Time (Time of peak effect) B->C D Induction of Seizure (Corneal electrodes, e.g., 50 mA, 60 Hz, 0.2s) C->D E Observation (Abolition of tonic hindlimb extension) D->E F Data Analysis (Calculate % protection and ED50) E->F

Caption: A simplified workflow for the Maximal Electroshock (MES) seizure test.

1. Animals:

  • Use male albino mice (20-25 g) or Wistar rats (100-150 g).
  • Acclimatize the animals to the laboratory conditions for at least 3 days before the experiment.

2. Compound Administration:

  • Administer the test compounds, vehicle control, and a positive control (e.g., Phenytoin, 30 mg/kg) via the desired route (intraperitoneal or oral).

3. Maximal Electroshock Induction:

  • At the time of predicted peak effect of the drug, deliver an electrical stimulus through corneal electrodes.
  • Typical stimulus parameters for mice are 50 mA, 60 Hz for 0.2 seconds.
  • Apply a drop of topical anesthetic to the corneas before electrode placement to minimize discomfort.

4. Observation and Endpoint:

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
  • The abolition of this phase is considered the endpoint for protection.

5. Data Analysis:

  • Calculate the percentage of animals protected in each group.
  • Determine the median effective dose (ED50) using probit analysis for active compounds.

Antidepressant Activity: A Frontier for Exploration

The potential antidepressant activity of 1-phenyl-2-(phenylamino)ethanone derivatives remains largely unexplored. However, the structural similarity to some known CNS-active agents suggests that this is a promising avenue for future research. Standard preclinical screening models can be employed to investigate this potential.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant activity. [5][6] 1. Apparatus:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

2. Animals:

  • Use male mice (20-30 g).

3. Procedure:

  • Administer the test compounds, vehicle, and a positive control (e.g., Imipramine, 15 mg/kg) intraperitoneally 30-60 minutes before the test.
  • Gently place each mouse individually into the cylinder of water.
  • The total test duration is 6 minutes.
  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

4. Data Analysis:

  • A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of potential antidepressant-like activity.

Synthesis of 1-Phenyl-2-(phenylamino)ethanone Derivatives

A common and effective method for the synthesis of these derivatives involves the reaction of a phenacyl bromide with a substituted aniline. [7]

cluster_synthesis General Synthesis Workflow A Phenacyl Bromide (or derivative) C Reaction in Ethanol (Reflux) A->C B Substituted Aniline B->C D 1-Phenyl-2-(phenylamino) ethanone Derivative C->D

Caption: General synthetic route for 1-Phenyl-2-(phenylamino)ethanone derivatives.

General Experimental Protocol for Synthesis

1. Reaction Setup:

  • In a round-bottom flask, dissolve the substituted phenacyl bromide (1 equivalent) in absolute ethanol.
  • Add the appropriately substituted aniline (1-1.2 equivalents).

2. Reaction Conditions:

  • Reflux the reaction mixture for 4-6 hours.
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.
  • The product may precipitate out of the solution. If so, collect the solid by filtration.
  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4. Characterization:

  • Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Directions

The 1-phenyl-2-(phenylamino)ethanone scaffold has proven to be a rich source of biologically active molecules. The compelling data on their MCR-1 inhibitory activity highlights their potential in combating the urgent threat of antibiotic resistance. [1][2]The preliminary findings on the anticonvulsant properties of related structures warrant a more thorough investigation of this core for CNS applications. [3]Furthermore, the antidepressant potential of this chemical class remains a tantalizing and underexplored area of research.

Future efforts should focus on:

  • Expanding the library of derivatives with diverse substitutions to further refine the SAR for each biological activity.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved in their anticonvulsant and potential antidepressant effects.

  • Evaluating the pharmacokinetic and toxicological profiles of the most promising lead compounds to assess their drug-like properties.

By continuing to explore the chemical space around the 1-phenyl-2-(phenylamino)ethanone core, the scientific community is well-positioned to uncover novel and effective therapeutic agents for a range of challenging diseases.

References

  • Lan, X. J., Yan, H. T., Lin, F., Hou, S., Li, C. C., Wang, G. S., ... & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2009). The forced swim test in mice: a review of the effects of psychotropic drugs. Neuroscience & Biobehavioral Reviews, 33(4), 575-586.
  • de Souza, G. C., de Marqui, S. V., de Cássia, R., & de Almeida, R. N. (2018). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 12, 219. [Link]

  • Liu, Y. Y., Wang, Y., Walsh, T. R., Yi, L. X., Zhang, R., Spencer, J., ... & Shen, J. (2016). Emergence of plasmid-mediated colistin resistance mechanism MCR-1 in animals and human beings in China: a microbiological and molecular biological study. The Lancet Infectious Diseases, 16(2), 161-168.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Singh, A., Srivastava, V. K., & Kumar, A. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research, 2(1), 505-511. [Link]

  • Tuma, J., & Woods, J. H. (2021). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Wei, J., Wang, Y., Li, S., & Lan, X. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules (Basel, Switzerland), 24(15), 2719. [Link]

  • Wlaz, P., Socała, K., & Nieoczym, D. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Basic and Advanced Techniques in Neurological and Psychiatric Research (pp. 167-177). Springer, Cham. [Link]

  • Impact Factor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impact Factor, 13(3). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-2-(1-piperidinyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Protocols for 1-Phenyl-2-(1-piperidinyl)ethanone

As a Senior Application Scientist, I frequently observe laboratories treating unclassified or novel alpha-amino ketones with the same generic safety protocols used for common bench reagents. This is a critical operational error. This compound (CAS: 779-52-2)—a compound actively studied in the synthesis of matrix metalloproteinase (MMP) and monoamine oxidase (MAO) inhibitors [1]—presents distinct pharmacological and handling challenges.

Because of its potential biological activity and the inherent reactivity of the alpha-amino ketone motif, your operational plans must transcend basic safety data sheet (SDS) summaries. This guide provides a causality-driven, step-by-step procedural framework for handling this compound safely, ensuring regulatory compliance, operator safety, and analytical integrity.

Physicochemical & Hazard Profiling

Before donning any personal protective equipment (PPE), you must understand the physical state and hazard vector of the chemical. This compound is a lipophilic free base that typically presents as a solid at room temperature [2]. The primary exposure risks in a laboratory setting are particulate aerosolization (inhalation) during weighing and transdermal permeation if dissolved in organic carrier solvents.

Table 1: Physicochemical & Hazard Parameter Summary

ParameterDetailOperational Safety Implication
Chemical Name This compoundPotential API; requires targeted containment protocols.
CAS Number 779-52-2Must be logged in the facility's Chemical Hygiene Plan.
Molecular Weight 203.28 g/mol Low molecular weight facilitates rapid dermal absorption.
Physical State Solid (Melting Point: 83–84 °C)High risk of static-cling and airborne dust generation.
Solubility Soluble in organic solvents (e.g., Ketones)Solvent vehicle dictates glove material selection.

Causality-Based Personal Protective Equipment (PPE) Matrix

PPE selection cannot be arbitrary; it must be an adaptive, self-validating system tailored to the specific solvent and operational state. According to NIOSH recommendations for chemical protective clothing [3], breakthrough times vary drastically based on the chemical vehicle.

  • Skin & Hand Protection (The "Solvent Caveat"):

    • For Handling the Pure Solid: Use double-layered, powder-free Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides excellent tactile sensitivity and tensile strength against physical abrasion when handling spatulas and analytical weights.

    • For Handling in Solution (Ketones/Acetone):Do not use nitrile. If you are dissolving the compound in acetone or other strong ketones, you must switch to Butyl rubber gloves . Causality: Ketones rapidly degrade nitrile, and the solvent acts as a carrier vehicle, transporting the dissolved active compound directly through the compromised glove into your skin [3].

  • Respiratory Protection:

    • Use a NIOSH-approved N95 or P100 particulate respirator when handling the powder outside of a fully enclosed draft shield. Causality: The lightweight crystalline nature of the solid makes it highly susceptible to aerosolization from minor ambient air currents.

  • Eye & Body:

    • Wear chemical splash goggles (standard safety glasses are insufficient for solution transfers) and a flame-resistant, knee-length lab coat with tight-fitting cuffs.

Engineering Controls & Handling SOP

All procedures must comply with the OSHA Laboratory Standard (29 CFR 1910.1450) [4], which mandates keeping exposure below permissible limits via strict engineering controls.

Standard Operating Procedure: Self-Validating Transfer Protocol

  • Preparation & Validation: Before opening the container, verify the chemical fume hood has an active face velocity between 80–120 feet per minute (fpm). Check the digital monitor or use a tissue test to confirm inward directional airflow.

  • Static Mitigation: Alpha-amino ketones often exhibit static repulsion. Apply an anti-static gun (e.g., Zerostat) or use a static-eliminating bar on the weighing boat and your metal spatula. Validation Check: If the powder "jumps" when the spatula approaches, static is present; re-apply the anti-static tool before proceeding.

  • Containment: Place the analytical balance deep inside the fume hood (at least 6 inches from the sash edge) or inside a specialized HEPA-filtered weighing enclosure.

  • Transfer Execution: Use a V-shaped anti-static spatula. Keep the source bottle and the receiving vessel adjacent to minimize the spatial transfer path, reducing the risk of dropping the solid.

  • Decontamination: Once sealed, wipe down the balance, spatula, and hood surface with an isopropyl alcohol (IPA) soaked lint-free wipe.

Spill Management & Disposal Workflow

If a spill occurs, the response must be methodical to prevent further aerosolization.

Immediate Dry Spill Protocol:

  • Isolate: Restrict access to the spill zone immediately.

  • Suppress (Do not sweep): Never use a dry brush or broom, as this will aerosolize the API. Instead, gently lay dampened paper towels (using water or a mild IPA solution) over the powder to suppress dust generation.

  • Collect: Scoop the dampened material and the towels using a non-sparking, disposable plastic scoop. Place all materials into a compatible, rigid secondary container with a secure lid.

  • Dispose: Label the container explicitly as "Toxic Organic Solid Waste - Contains this compound." Do not dispose of this material down the sink or in standard biohazard bags. Route the waste through your facility’s EPA-approved hazardous chemical disposal vendor.

Procedural Workflow Visualization

To ensure strict procedural adherence, follow this logical operational flow for assessing risks and donning appropriate PPE.

PPE_Workflow Start 1. Hazard Assessment & Task Definition EngControl 2. Verify Engineering Controls (Fume Hood Face > 80 fpm) Start->EngControl PPE_Base 3. Don Base PPE (Lab Coat, Splash Goggles) EngControl->PPE_Base CheckState What is the Material State? PPE_Base->CheckState Solid Dry Powder / Solid (Inhalation Hazard) CheckState->Solid Pure Solid Liquid Dissolved in Ketone (Permeation Hazard) CheckState->Liquid In Solution GloveSolid Don Double Nitrile Gloves + Particulate Respirator Solid->GloveSolid GloveLiquid Don Butyl Rubber Gloves (Ketone Resistant) Liquid->GloveLiquid Action 4. Execute Chemical Transfer Inside Fume Hood GloveSolid->Action GloveLiquid->Action

Hierarchical PPE selection and operational workflow for handling this compound.

References

  • Oprea, O., et al. "Synthesis and Characterization of New Matrix Metalloproteinases Inhibitors." Revista de Chimie.[Link]

  • Molaid Chemical Database. "this compound - Physicochemical Properties & Upstream/Downstream Data." Molaid. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Recommendations for Chemical Protective Clothing." Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.